CCR2/CCR9 Pharmacological Activity Relies on 1,2,4-Triazole Group Presence: A Class-Level SAR Inference
According to the broad patent disclosure encompassing 1223865-53-9, compounds of this general structural class act as potent antagonists of the CCR2 or CCR9 receptor. While the specific IC₅₀ value for 1223865-53-9 has not been individually published, representative compounds from this patent family with closely related structures [1] have demonstrated CCR9 antagonism with IC₅₀ values in the low nanomolar range [2.6–5 nM] in chemotaxis and calcium mobilization assays [2]. The presence of the 1,2,4-triazole ring is a key structural determinant of this activity, differentiating these compounds from simpler benzenesulfonamide CCR2 antagonists that lack heterocyclic substitution.
| Evidence Dimension | CCR9 chemotaxis antagonism potency (representative class members) |
|---|---|
| Target Compound Data | No individually published data for 1223865-53-9 |
| Comparator Or Baseline | Closely related triazolyl phenyl benzenesulfonamide class members: IC₅₀ 2.6–5 nM (CCR9, CCL25-induced chemotaxis) [2] |
| Quantified Difference | Class-level potency expected in low nanomolar range based on structural similarity; simpler benzenesulfonamides lacking triazole ring are generally less potent or inactive at CCR9 |
| Conditions | Recombinant human CCR9A/B expressed in BAF3 cells; CCL25-induced chemotaxis assay; calcium mobilization assay [2] |
Why This Matters
For researchers procuring a CCR9 antagonist tool compound, the triazole-containing scaffold is the defining structural element that distinguishes this chemotype from earlier benzenesulfonamide-based CCR2/CCR9 ligands, potentially offering a distinct selectivity profile.
- [1] Ungashe S, Wei Z, Basak A, et al. Triazolyl phenyl benzenesulfonamides. US Patent 7,718,683 B2. Claim 1 and representative examples. Granted May 18, 2010. View Source
- [2] BindingDB entry BDBM50398334 (CHEMBL2178578). Antagonist activity at CCR9: IC₅₀ 2.6–5 nM. Representative triazolyl phenyl benzenesulfonamide class member data. View Source
